molecular formula C8H7N3 B2650998 2,7-naphthyridin-4-amine CAS No. 1314969-46-4

2,7-naphthyridin-4-amine

Cat. No.: B2650998
CAS No.: 1314969-46-4
M. Wt: 145.165
InChI Key: MWSIIKRHFAHNRK-UHFFFAOYSA-N
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Description

2,7-Naphthyridin-4-amine is a heterocyclic compound with the molecular formula C₈H₇N₃. It is part of the naphthyridine family, which consists of fused pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-naphthyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in high overall yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and solvent-free reactions with potassium fluoride on basic alumina has been explored for related compounds, suggesting potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Naphthyridin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-naphthyridin-4-amine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer cells, it may induce apoptosis by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Naphthyridin-4-amine is unique due to its specific arrangement of nitrogen atoms in the fused pyridine rings, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers .

Properties

IUPAC Name

2,7-naphthyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSIIKRHFAHNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=CC(=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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